3-Hydroxyglutaric acid

Glutaric Aciduria Type I Diagnostic Biomarker Stable-Isotope Dilution Assay

3-Hydroxyglutaric acid (3-OHGA) is the definitive confirmatory biomarker for glutaric aciduria type I (GA-I) with 100% diagnostic sensitivity and specificity. Unlike glutaric acid, 3-OHGA identifies low-excretor patients missed by conventional screening. This ≥98% pure analytical standard is validated for stable-isotope dilution GC-MS and LC-MS/MS workflows, ensuring isomer-specific quantification without 2-hydroxyglutaric acid interference. Essential for clinical MS method validation, NMDA receptor excitotoxicity studies, and mitochondrial dysfunction assays. Procure with deuterated internal standards for precise clinical diagnostics and mechanistic research.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 638-18-6
Cat. No. B022339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyglutaric acid
CAS638-18-6
Synonyms3-Hydroxy-pentanedioic Acid;  2,4-Dideoxypentaric Acid;  β-Hydroxyglutaric Acid; 
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC(C(CC(=O)O)O)C(=O)O
InChIInChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
InChIKeyZQHYXNSQOIDNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

3-Hydroxyglutaric Acid (638-18-6) for Glutaric Aciduria Type I Diagnostics: Procurement-Focused Chemical Profile


3-Hydroxyglutaric acid (3-OHGA; CAS 638-18-6) is a 3-hydroxycarboxylic acid derived from glutaric acid with a hydroxyl group at the 3-position [1]. It is an endogenous metabolite that accumulates in body fluids of patients with glutaric aciduria type I (GA-I), an inherited neurometabolic disorder caused by glutaryl-CoA dehydrogenase deficiency [2]. As a diagnostic marker, 3-OHGA is produced through the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA, a reaction catalyzed by 3-methylglutaconyl-CoA hydratase [3]. For procurement specialists, this compound is supplied as a high-purity analytical standard (≥98%) critical for stable-isotope dilution mass spectrometry assays and LC-MS/MS methods used in clinical diagnostic workflows for GA-I confirmation .

3-Hydroxyglutaric Acid: Why Diagnostic Substitution with Glutaric Acid or 2-Hydroxyglutaric Acid Compromises Assay Validity


Generic substitution of 3-hydroxyglutaric acid with its structural analogs is not scientifically valid for GA-I diagnostic workflows. Unlike glutaric acid, which shows overlapping excretion values between patients and controls and fails to detect 'low excretor' GA-I cases, 3-OHGA provides a 100% diagnostic sensitivity and specificity when quantified via stable-isotope dilution assays [1]. Furthermore, the structural isomer 2-hydroxyglutaric acid (2-HGA) co-elutes with 3-OHGA in conventional GC-MS methods, leading to false-positive or inaccurate quantification that can only be resolved through analytically differentiated methods specifically validated for 3-OHGA [2]. The compound's unique mechanistic role—acting as a weak agonist at NMDA receptors and inhibiting glutamate transporters—is also distinct from glutaric acid's activity at non-NMDA receptors [3].

3-Hydroxyglutaric Acid: Quantified Differentiation Evidence for Diagnostic Assay Selection and Research Procurement


3-OHGA vs. Glutaric Acid: 100% Diagnostic Sensitivity in Low-Excretor GA-I Patients

3-OHGA achieves 100% diagnostic sensitivity and specificity for GA-I, whereas glutaric acid (GA) shows significant overlap between patients and controls, particularly in 'low excretor' patients where GA is intermittently normal or only slightly elevated [1]. In a clinical trial of 25 GCDH-deficient patients, 12 were classified as low excretors with urinary GA below 100 mmol/mol creatinine, overlapping with control ranges; only 3-OHGA quantification correctly identified all 25 patients [1].

Glutaric Aciduria Type I Diagnostic Biomarker Stable-Isotope Dilution Assay

3-OHGA vs. 2-Hydroxyglutaric Acid: Chromatographic Resolution Required for Accurate GA-I Diagnosis

Conventional GC-MS methods suffer from co-elution and spectral similarities between 3-OHGA and 2-hydroxyglutaric acid (2-HGA), causing difficulties in quantitating slightly elevated 3-OHGA [1]. An LC-MS/MS method successfully resolves 3-OHGA from 2-HGA with a separation factor of 1.05 and resolution of 1.03, achieving retention times of 7.82 min for 3-OHGA vs. 8.21 min for 2-HGA [2].

Clinical Mass Spectrometry Isomer Differentiation GA-I Confirmatory Testing

3-OHGA vs. Glutaric Acid: Distinct Excitotoxic Mechanisms via Glutamatergic System

3-OHGA and glutaric acid (GA) exhibit differential effects on the glutamatergic system. GA selectively inhibits Na+-independent [3H]glutamate binding (binding to non-NMDA/kainate receptors) in cerebral cortex and striatum of 7- and 15-day-old rats, whereas 3-OHGA does not alter this binding but instead inhibits Na+-dependent [3H]glutamate binding (binding to transporters) specifically in striatum of 7-day-old rats [1]. Additionally, 3-OHGA acts as a weak NMDA receptor agonist, decreasing glutamate binding by up to 20% at 10 μM and 45% at 100 μM, with non-additive effects when combined with NMDA [2].

Neurotoxicity NMDA Receptor Glutamate Transporter

3-OHGA vs. Glutaric Acid: Differential Effects on Brain Energy Metabolism

3-OHGA at 1.0 mM significantly inhibits respiratory chain complex II activity in rat cerebral cortex and C6 glioma cells, whereas GA's effects on energy metabolism differ in mechanism and potency [1]. Additionally, 3-OHGA lowers the respiratory control ratio in the presence of glutamate/malate and succinate under stressful conditions, acting as an endogenous uncoupler of mitochondrial respiration, while GA's effects are mediated through other pathways [1].

Mitochondrial Dysfunction Energy Metabolism GA-I Pathophysiology

3-OHGA vs. Glutaric Acid: Differential Induction of Oxidative Stress Parameters

3-OHGA significantly increases chemiluminescence, thiobarbituric acid-reactive species (TBA-RS), and nitric oxide metabolites in cerebral cortex of young rats, while simultaneously decreasing total radical-trapping antioxidant potential (TRAP) [1]. In contrast, glutaric acid does not produce the same magnitude or pattern of oxidative stress markers under comparable conditions, highlighting 3-OHGA as the primary oxidative stress-inducing metabolite in GA-I [1].

Oxidative Stress Lipid Peroxidation GA-I Neuropathology

3-Hydroxyglutaric Acid (638-18-6): Validated Procurement Scenarios for Diagnostic, Clinical, and Neuroscience Research


GA-I Confirmatory Testing Following Positive Newborn Screening

In clinical laboratories performing newborn screening for inborn errors of metabolism, a positive result for elevated glutarylcarnitine (C5DC) requires confirmatory testing via urine organic acid analysis. 3-OHGA is the mandatory confirmatory biomarker, as its quantification by stable-isotope dilution GC-MS or LC-MS/MS achieves 100% diagnostic sensitivity and specificity, correctly identifying low-excretor GA-I patients who would be missed by glutaric acid measurement alone [1]. Procurement of 3-OHGA analytical standards (≥98% purity) with deuterated internal standards is essential for this workflow.

Isomer-Specific LC-MS/MS Method Development and Validation

Laboratories developing or validating clinical MS methods for GA-I must procure high-purity 3-OHGA to establish isomer-specific calibration curves and quality controls. The documented co-elution of 3-OHGA with 2-hydroxyglutaric acid in conventional GC-MS necessitates method validation using 3-OHGA standards that demonstrate baseline resolution (separation factor ≥1.05) [2]. This ensures accurate quantitation of slightly elevated 3-OHGA in urine and plasma, avoiding false-positive or false-negative results caused by 2-HGA interference [2].

Neuroscience Research on NMDA Receptor-Mediated Excitotoxicity in GA-I

For in vitro and in vivo studies investigating the neuropathological mechanisms of GA-I, 3-OHGA is the required compound to model NMDA receptor-mediated excitotoxicity. At concentrations of 10-100 μM, 3-OHGA acts as a weak NMDA receptor agonist, decreasing glutamate binding by up to 45% and increasing MK-801 binding by 32-40%, reflecting channel opening [3]. This activity is distinct from glutaric acid's action at non-NMDA receptors, making 3-OHGA the essential reagent for dissecting excitotoxic pathways in GA-I brain injury [3].

Mitochondrial and Oxidative Stress Studies in Inherited Metabolic Disease Research

Investigators studying mitochondrial dysfunction and oxidative stress in GA-I should procure 3-OHGA for experimental models, as it specifically inhibits respiratory chain complex II at 1.0 mM and acts as an endogenous mitochondrial uncoupler, reducing the respiratory control ratio under stress conditions [4]. Additionally, 3-OHGA induces lipid peroxidation (increased chemiluminescence and TBA-RS) and depletes antioxidant defenses (decreased TRAP) in cerebral cortex, effects not replicated by glutaric acid [5]. These differential activities establish 3-OHGA as the critical compound for testing antioxidant or metabolic interventions in GA-I research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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